molecular formula C17H12O3 B089776 Phenyl 1-hydroxy-2-naphthoate CAS No. 132-54-7

Phenyl 1-hydroxy-2-naphthoate

Cat. No.: B089776
CAS No.: 132-54-7
M. Wt: 264.27 g/mol
InChI Key: QHDYIMWKSCJTIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 1-hydroxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl 1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Phenyl 1-hydroxy-2-naphthoate can be compared with other hydroxynaphthoate derivatives, such as:

  • Methyl 1-hydroxy-2-naphthoate
  • Ethyl 1,6-dihydroxy-2-naphthoate
  • 1-Hydroxy-2-naphthoic acid

Uniqueness: this compound is unique due to its phenyl ester group, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

phenyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYIMWKSCJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038876
Record name Phenyl 1-hydroxy-2-naphthoate
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Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester
Source EPA Chemicals under the TSCA
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CAS No.

132-54-7
Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name PHENYL 1-HYDROXY-2-NAPHTHOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask were added 28.8 g (0.20 mole) of 1-naphthol and 90 mL of toluene. To this stirred slurry was added 26.6 g (0.20 mole) of anhydrous aluminum chloride in portions over five minutes. The temperature of the mixture rose to 40°-50° C. during this addition. The orange slurry was heated to reflux, then 32.0 g (0.204 mole) of phenyl chloroformate was added over a period of 30 minutes. After this addition, the mixture was refluxed for 30 minutes then cooled to 30°-40° C. To the red reaction mixture was added 100 mL of water while holding the temperature at 35°-50° C. This addition is very exothermic initially, and ice bath cooling is used. During addition of the remaining water, the bath is lowered or removed in order to avoid cooling below 35° C. After this addition, 20 mL of 32% hydrochloric acid was added quickly at 35° -50° C. The mixture was stirred for 15 minutes, then the layers are allowed to separate. The lower (aqueous) layer was discarded. The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water. The solvent was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C. To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C. The solution was cooled slowly to 0°-5° C. After stirring at 0°-5° C. for one hour, the slurry was filtered and the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol. The yellow solids were air dried at 40° C. to give 31.5 g (59.7%) of phenyl 1-hydroxy-2-naphthoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable conformation of Phenyl 1-hydroxy-2-naphthoate and why is this relevant?

A1: The most stable conformation of this compound is characterized by an intramolecular hydrogen bond between the hydroxyl (O-H) group and the carbonyl oxygen (O=C) of the ester group. The phenyl ring of the ester group is positioned ±68.8° out of the plane of the naphthalene moiety []. This conformation is significantly more stable than other possible conformers due to the strength of this intramolecular hydrogen bond. This conformational preference influences the molecule's reactivity and spectroscopic properties.

Q2: How does UV irradiation affect this compound?

A2: Upon exposure to UV light, this compound undergoes photodecarbonylation []. This means the molecule loses a carbon monoxide (CO) molecule. The efficiency of this process is dependent on the specific wavelength of UV light used. This photochemical reaction leads to the formation of 2-phenoxynaphthalen-1-ol as the main product.

Q3: Beyond theoretical calculations, is there experimental evidence for the intramolecular hydrogen bonding in this compound?

A3: Yes, X-ray crystallography studies confirm the presence of the intramolecular hydrogen bond in the solid state []. This interaction results in a planar, six-membered ring structure within the molecule. This experimental evidence supports the theoretical predictions about the conformational preference of this compound.

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